Technical Guide: Chemical Properties and Applications of 2-Phenoxy-1-phenylethanol-d1
Technical Guide: Chemical Properties and Applications of 2-Phenoxy-1-phenylethanol-d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound 2-Phenoxy-1-phenylethanol-d1. This stable isotope-labeled molecule serves as a critical internal standard for quantitative analysis, particularly in mass spectrometry-based assays. This document details its physicochemical characteristics, provides a likely synthetic protocol, and outlines its primary application in analytical workflows. The information presented is intended to support researchers in drug development, metabolic studies, and other fields requiring precise quantification of the non-deuterated analogue, 2-Phenoxy-1-phenylethanol.
Introduction
2-Phenoxy-1-phenylethanol is a bifunctional aromatic ether-alcohol. Its deuterated analogue, 2-Phenoxy-1-phenylethanol-d1, incorporates a single deuterium (B1214612) atom at the C1 position, rendering it an ideal internal standard for quantitative mass spectrometry.[1] The use of stable isotope-labeled internal standards is a gold-standard practice in analytical chemistry, offering high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1] The near-identical chemical and physical properties of an analyte and its deuterated internal standard ensure they co-elute during chromatography and exhibit similar ionization efficiencies, leading to reliable quantification.[1]
Chemical and Physical Properties
The chemical properties of 2-Phenoxy-1-phenylethanol-d1 are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of a deuterium atom. This mass difference is fundamental to its utility as an internal standard, allowing for its distinction from the analyte by a mass spectrometer.
| Property | Value |
| Chemical Formula | C₁₄H₁₃DO₂ |
| Molecular Weight | 215.27 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Synthesis of 2-Phenoxy-1-phenylethanol-d1
While specific, published protocols for the synthesis of 2-Phenoxy-1-phenylethanol-d1 are not widely available, a standard and logical synthetic route can be inferred from the synthesis of the non-deuterated compound and general methods for introducing deuterium. The most common method for synthesizing 2-Phenoxy-1-phenylethanol involves a two-step process: etherification followed by reduction. To introduce deuterium at the C1 position, a deuterated reducing agent is used in the second step.
Experimental Protocol: A Probable Synthesis
Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)
This step involves the etherification of 2-bromoacetophenone (B140003) with phenol (B47542).
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone (B3395972) or acetonitrile.
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Addition of Reagent: To the stirring suspension, add 2-bromoacetophenone (1.0 equivalent) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Phenoxy-1-phenylethanone.
Step 2: Reduction of 2-Phenoxy-1-phenylethanone to 2-Phenoxy-1-phenylethanol-d1
This step utilizes a deuterated reducing agent to introduce the deuterium atom at the benzylic carbon.
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Reaction Setup: In a round-bottom flask, dissolve the 2-Phenoxy-1-phenylethanone (1.0 equivalent) from Step 1 in a suitable solvent like methanol-d4 (B120146) or a mixture of methanol (B129727) and tetrahydrofuran.
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Reduction: Cool the solution in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), portion-wise to the stirred solution.
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Reaction Conditions: Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-Phenoxy-1-phenylethanol-d1 can be purified by column chromatography on silica (B1680970) gel to yield the final product.
Applications in Quantitative Analysis
The primary and most critical application of 2-Phenoxy-1-phenylethanol-d1 is its use as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Use as an Internal Standard in LC-MS
Principle: A known concentration of 2-Phenoxy-1-phenylethanol-d1 is spiked into all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. The analyte (non-deuterated 2-Phenoxy-1-phenylethanol) and the internal standard are extracted and analyzed together. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for variability during sample processing and analysis.
Experimental Protocol: General Workflow for Quantification
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Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of 2-Phenoxy-1-phenylethanol-d1 and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
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Sample Preparation:
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To a known volume of the sample matrix (e.g., plasma, tissue homogenate), add a small, precise volume of the internal standard stock solution.
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Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
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LC-MS Analysis:
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Inject the prepared sample into the LC-MS system.
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Separate the analyte and internal standard using an appropriate HPLC column and mobile phase gradient.
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Detect the analyte and internal standard using the mass spectrometer, typically in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of the analyte and the deuterated internal standard.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (Analyte Area / Internal Standard Area).
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would be very similar to that of 2-Phenoxy-1-phenylethanol, with the notable absence of the signal corresponding to the proton at the C1 position. The adjacent methylene (B1212753) protons may show a slightly different coupling pattern.
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¹³C NMR: The carbon NMR spectrum would be nearly identical to the non-deuterated compound. The C1 carbon signal might show a slight upfield shift and a characteristic C-D coupling.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 215, which is one mass unit higher than the non-deuterated compound (m/z 214). The fragmentation pattern would be similar, with fragments containing the deuterium atom showing a +1 mass shift.
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IR Spectroscopy: The IR spectrum would be very similar to the non-deuterated compound. A C-D stretching vibration would be present at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch.
Conclusion
2-Phenoxy-1-phenylethanol-d1 is an essential tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its utility as an internal standard in mass spectrometry-based bioanalysis is well-established in principle. This guide provides a foundational understanding of its properties, a probable synthetic route, and a general workflow for its application. Researchers employing this compound should validate its use within their specific analytical methods to ensure optimal performance.
